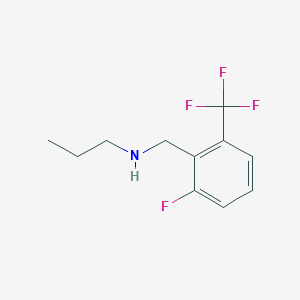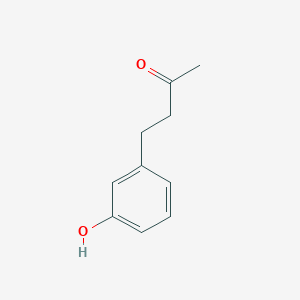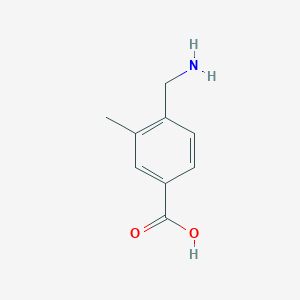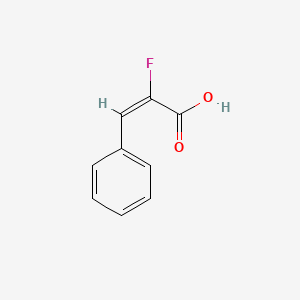
2-oxoethyl Benzoate
Descripción general
Descripción
2-Oxoethyl benzoate is a chemical compound with the molecular formula C9H8O3 . It is also known by other names such as 2-benzoyloxyethanal and acetaldehyde, 2-(benzoyloxy)- . Its average mass is 164.158 Da and its monoisotopic mass is 164.047348 Da .
Synthesis Analysis
The synthesis of 2-oxoethyl benzoate or similar compounds often involves the reaction of a bromomethyl ketone with various carboxylic acids using potassium carbonate in a dimethylformamide medium at room temperature .Physical And Chemical Properties Analysis
2-Oxoethyl benzoate has a molecular formula of C9H8O3, an average mass of 164.158 Da, and a monoisotopic mass of 164.047348 Da .Aplicaciones Científicas De Investigación
Synthesis of Adamantane-Based Ester Derivatives
In a study, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids . The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .
Antioxidant Activities
Compounds synthesized from 2-oxoethyl Benzoate exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test . This suggests potential applications in health and wellness products that aim to combat oxidative stress.
Anti-Inflammatory Activities
Some compounds derived from 2-oxoethyl Benzoate show good anti-inflammatory activities in the evaluation of albumin denaturation . This indicates potential use in the development of anti-inflammatory drugs.
Proteomics Research
2-oxoethyl Benzoate derivatives are used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions and dynamics.
Drug Design
Adamantyl-based compounds, which can be synthesized from 2-oxoethyl Benzoate, are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional .
Material Science
2-oxoethyl Benzoate and its derivatives could potentially be used in material science . The unique properties of these compounds might be useful in the development of new materials with specific characteristics.
Propiedades
IUPAC Name |
2-oxoethyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDEGGYERFFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxoethyl Benzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903437.png)
amine](/img/structure/B7903446.png)
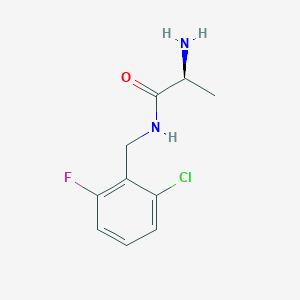
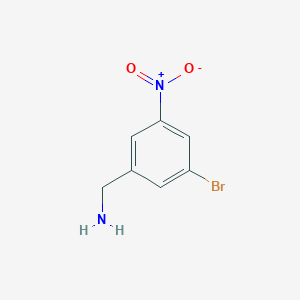
![2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B7903461.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903477.png)
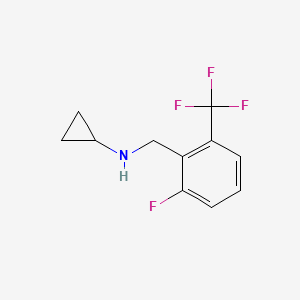
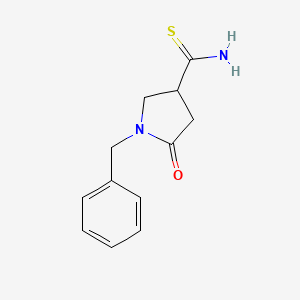
![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B7903505.png)
